molecular formula C19H16N2O2S B2893910 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide CAS No. 681163-37-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2893910
CAS No.: 681163-37-1
M. Wt: 336.41
InChI Key: BNWJKEZHSIMKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide is a synthetic compound that belongs to the class of heterocyclic compounds

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They have been found to interact with various targets, including enzymes like cyclooxygenase (COX) and NDH-2 , and calcium channels .

Mode of Action

Thiazole derivatives, which share a similar structure, have been reported to exert their activity by blocking calcium channels that inhibit the ndh-2 enzyme, causing dissipation of the membrane potential . They may also suppress COX enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The solubility of thiazole, a component of the compound, in water, alcohol, and ether may influence its bioavailability.

Result of Action

Some thiazole derivatives have been reported to exhibit anti-inflammatory activity . Other molecular mechanistic studies suggested that similar compounds induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 4H-chromeno[4,3-d]thiazole derivatives with 3-phenylpropanoic acid or its derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with potentially different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide is unique due to its specific combination of the chromeno-thiazole core with a phenylpropanamide moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-9H,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWJKEZHSIMKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.